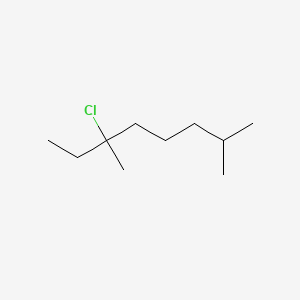
Octane, 6-chloro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 6-chloro-2,6-dimethyl-: is an organic compound with the molecular formula C10H21Cl . It is a derivative of octane, where two methyl groups and one chlorine atom are substituted at the 2nd and 6th positions, respectively. This compound is part of the alkane family, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 6-chloro-2,6-dimethyl- typically involves the chlorination of 2,6-dimethyloctane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 2,6-dimethyloctane under ultraviolet light or heat to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of Octane, 6-chloro-2,6-dimethyl- may involve more controlled and efficient methods such as catalytic chlorination, where a catalyst is used to enhance the reaction rate and selectivity. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octane, 6-chloro-2,6-dimethyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to 2,6-dimethyloctane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The major product is 2,6-dimethyloctane.
Scientific Research Applications
Chemistry: Octane, 6-chloro-2,6-dimethyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and reduction reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action for Octane, 6-chloro-2,6-dimethyl- primarily involves its reactivity in substitution and reduction reactions. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution, while the alkane backbone provides stability during reduction processes .
Comparison with Similar Compounds
2,6-Dimethyloctane: Lacks the chlorine substituent, making it less reactive in substitution reactions.
6-Chloro-2-methyloctane: Similar structure but with only one methyl group, leading to different steric and electronic properties.
Uniqueness: Octane, 6-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and two methyl groups, which influence its reactivity and physical properties. This combination allows for specific applications in organic synthesis that other similar compounds may not offer .
Properties
CAS No. |
5538-38-5 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
6-chloro-2,6-dimethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3 |
InChI Key |
DNDQHMRAIADVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
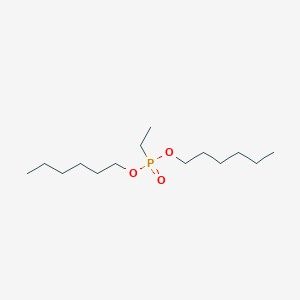
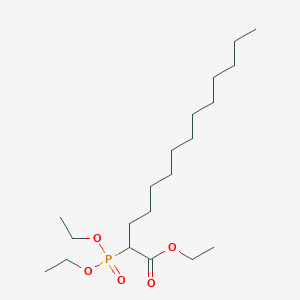
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
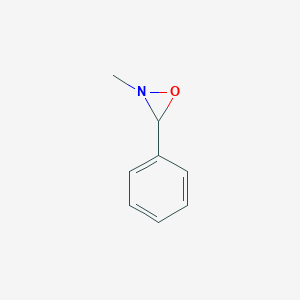
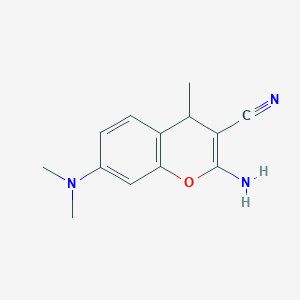
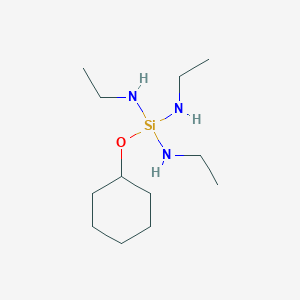
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
